2-(4-(4-Chlorophenylamino)quinazolin-2-yl)phenol
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Overview
Description
2-{4-[(4-chlorophenyl)amino]quinazolin-2-yl}phenol is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a chlorophenyl group and an amino group attached to the quinazoline core, along with a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-chlorophenyl)amino]quinazolin-2-yl}phenol typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring. The chlorophenyl group can be introduced through nucleophilic substitution reactions, while the amino group is added via amination reactions. The phenol group is usually introduced through hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-chlorophenyl)amino]quinazolin-2-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(4-chlorophenyl)amino]quinazolin-2-yl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(4-chlorophenyl)amino]quinazolin-2-yl}phenol involves its interaction with specific molecular targets in the body. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
4-chlorophenylquinazoline: Lacks the amino and phenol groups.
2-aminoquinazoline: Lacks the chlorophenyl and phenol groups.
Uniqueness
2-{4-[(4-chlorophenyl)amino]quinazolin-2-yl}phenol is unique due to the presence of all three functional groups (chlorophenyl, amino, and phenol) attached to the quinazoline core. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H14ClN3O |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-[4-(4-chloroanilino)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C20H14ClN3O/c21-13-9-11-14(12-10-13)22-19-15-5-1-3-7-17(15)23-20(24-19)16-6-2-4-8-18(16)25/h1-12,25H,(H,22,23,24) |
InChI Key |
MTTOHRDKQDVTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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